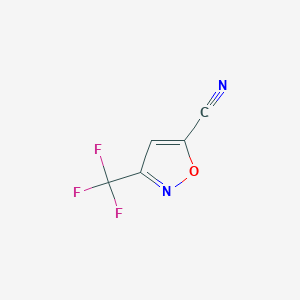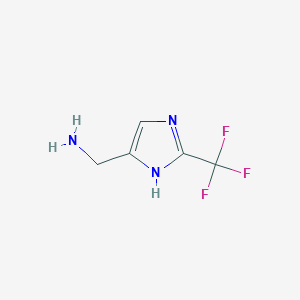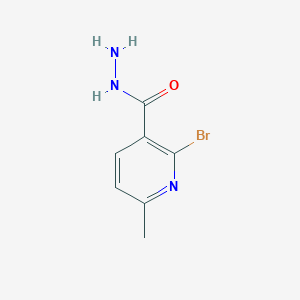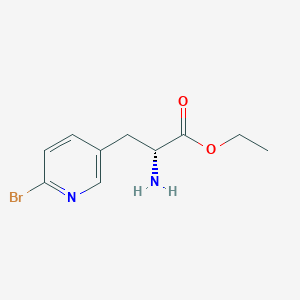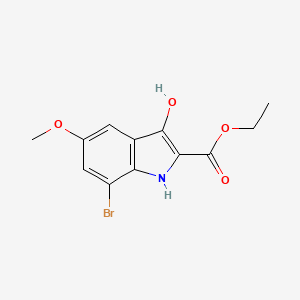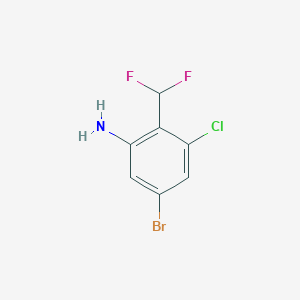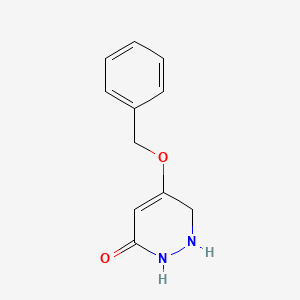
5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one: is an organic compound that belongs to the class of pyridazinones. This compound is characterized by a benzyloxy group attached to the 5th position of a 1,6-dihydropyridazin-3(2H)-one core structure. Pyridazinones are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions. For instance, the hydroxyl group on the pyridazinone can be reacted with benzyl bromide in the presence of a base like potassium carbonate to form the benzyloxy derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis.
Biology and Medicine: This compound is explored for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it a useful component in various industrial applications.
Wirkmechanismus
The mechanism of action of 5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For instance, it could inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The benzyloxy group may enhance its binding affinity to certain molecular targets, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
5-(Methoxy)-1,6-dihydropyridazin-3(2H)-one: Similar structure but with a methoxy group instead of a benzyloxy group.
5-(Ethoxy)-1,6-dihydropyridazin-3(2H)-one: Similar structure but with an ethoxy group.
5-(Phenoxy)-1,6-dihydropyridazin-3(2H)-one: Similar structure but with a phenoxy group.
Uniqueness: 5-(Benzyloxy)-1,6-dihydropyridazin-3(2H)-one is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group may provide enhanced stability and lipophilicity compared to other similar compounds, potentially leading to improved pharmacokinetic properties.
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
4-phenylmethoxy-2,3-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H12N2O2/c14-11-6-10(7-12-13-11)15-8-9-4-2-1-3-5-9/h1-6,12H,7-8H2,(H,13,14) |
InChI-Schlüssel |
XRLNLAGYTGXWII-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC(=O)NN1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


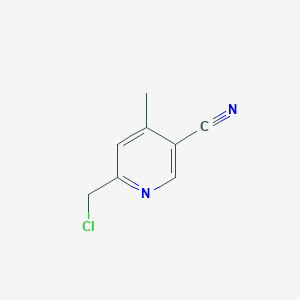

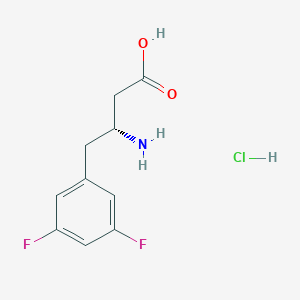
![7-Methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12970322.png)


